molecular formula C8H7ClFNO2 B1466058 Methyl 2-Chloro-5-fluoro-6-methylnicotinate CAS No. 1253383-90-2

Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Cat. No. B1466058
CAS RN: 1253383-90-2
M. Wt: 203.6 g/mol
InChI Key: AARWZYFWYNJHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-Chloro-5-fluoro-6-methylnicotinate” is a chemical compound that belongs to the family of Nicotinates. It has a molecular formula of C8H7ClFNO2 and a molecular weight of 203.60 . It is a synthetic compound that has gained attention in the scientific community.


Molecular Structure Analysis

The molecular structure of “Methyl 2-Chloro-5-fluoro-6-methylnicotinate” is represented by the formula C8H7ClFNO2 . This indicates that the compound contains eight carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-Chloro-5-fluoro-6-methylnicotinate” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C . The compound is 98% pure .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

One area of application involves the development of novel methodologies for the synthesis and functionalization of complex molecules. For example, the use of selectfluor and deoxo-fluor-mediated rearrangements has been explored for creating new molecules with potential applications in pharmaceuticals and agrochemicals. This includes the stereoselective synthesis of difunctionalized azabicyclohexanes, demonstrating the versatility of fluoro and chloro substituents in enabling complex molecular transformations (Krow et al., 2004).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the synthesis of fluorinated and chlorinated intermediates plays a crucial role in the development of new drugs. The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs, exemplifies the importance of such compounds in drug synthesis pathways. This research highlights efficient synthetic routes and optimization strategies for producing key intermediates (Zhang et al., 2019).

Physical Chemistry and Material Science

Investigations into the physical properties of chloro- and fluoro-substituted molecules also provide insights into their potential applications in material science. Studies on the barriers to methyl torsion in substituted toluenes, for instance, contribute to our understanding of molecular dynamics and can influence the design of molecular materials with specific electronic or optical properties (Walker et al., 1996).

Synthesis of Intermediates for Pesticides and Herbicides

The development of novel synthesis routes for compounds used as intermediates in the preparation of pesticides and herbicides is another significant area. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in the preparation of various agrochemicals, underscores the utility of chloro- and fluoro-substituted nicotinates in creating potent agricultural chemicals (Du et al., 2005).

properties

IUPAC Name

methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-4-6(10)3-5(7(9)11-4)8(12)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARWZYFWYNJHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Synthesis routes and methods I

Procedure details

A mixture of methyl 2,6-dichloro-5-fluoronicotinate (17) (3.5 g 15.62 mmol), trimethylboroxin (1.96 g, 15.62 mmol), 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane (1.276 g, 1.562 mmol) and cesium carbonate 15.27 g, 46.86 mmol) was heated at 110° C. overnight. The mixture is cooled to room temperature, diluted with water, and extracted with EtOAc. The combined organic phase is washed with water followed by brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by flash silica gel chromatography using a gradient of 0-30% EtOAc/heptanes to provide methyl 2-chloro-5-fluoro-6-methylnicotinate (18) 0.8 g as a colorless solid (0.8 g 25%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
15.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloro-5-fluoro-nicotinic acid methyl ester (1.00 g 4.46 mmol), trimethylboroxin (0.620 mL, 4.40 mmol), tetrakis(triphenylphosphine)palladium (0.500 g, 0.433 mmol) and potassium carbonate (1.50 g, 12.0 mmol) is heated at 110° C. overnight. The mixture is cooled to room temperature, diluted with water, and extracted with EtOAc. The combined organic phase is washed with water followed by brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by flash silica gel chromatography using a gradient of 0-30% EtOAc/heptane to provide 0.410 g (45.1%) of 2-chloro-5-fluoro-6-methyl-nicotinic acid methyl ester as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
Reactant of Route 4
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.